molecular formula C18H24N2 B1432716 6,6'-Di-tert-Butyl-2,2'-bipyridine CAS No. 6859-28-5

6,6'-Di-tert-Butyl-2,2'-bipyridine

Cat. No. B1432716
CAS RN: 6859-28-5
M. Wt: 268.4 g/mol
InChI Key: CWUZGUUGIRGZPE-UHFFFAOYSA-N
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Description

6,6’-Di-tert-Butyl-2,2’-bipyridine is an organic compound . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) . It is also a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .


Synthesis Analysis

The synthesis of 2,6-Di-tert-butylpyridine, a related compound, is prepared by the reaction of tert-butyllithium with pyridine . The synthesis of 6,6’-dimethyl-2,2’-bipyridyl, another related compound, has been reported from 6-bromopicoline .


Molecular Structure Analysis

The molecular formula of 6,6’-Di-tert-Butyl-2,2’-bipyridine is C18H24N2 . The molecular weight is 268.39700 .


Chemical Reactions Analysis

6,6’-Di-tert-Butyl-2,2’-bipyridine has been involved in various chemical reactions. For example, it has been used in the preparation of 2,6-di-tert-butylpyridine hydrotriflate . It has also been used as a proton scavenger to check the progress of the living polymerization of isobutylene .

Scientific Research Applications

  • Supramolecular Chemistry : Biradical compounds like 2,2':6',2''-terpyridine-6,6''-diyl bis(tert-butyl nitroxide) show potential in supramolecular chemistry, especially in switching between high- and low-spin states. This can be used in materials with variable magnetic properties (Konno, Koide, Ishida, 2013).

  • Catalysis and Synthesis : Bipyridyl ligands, such as 6,6'-Di-tert-Butyl-2,2'-bipyridine, play a role in catalysis. For example, dioxomolybdenum(VI) complexes with bipyridyl ligands show high activity as homogeneous catalysts in the epoxidation of cyclooctene, indicating their utility in organic synthesis (Günyar et al., 2009).

  • Coordination Chemistry : In coordination chemistry, compounds like Tris(4,4′-di-tert-butyl-2,2′-bipyridine-κ2 N,N′)molybdenum(II) show intricate crystal structures and interactions, demonstrating the potential of 6,6'-Di-tert-Butyl-2,2'-bipyridine in forming complex coordination compounds (Amarante et al., 2011).

  • Electrocatalysis : In electrocatalysis, compounds like Re(bipy-tBu)(CO)3Cl, where bipy includes 4,4'-di-tert-butyl-2,2'-bipyridine, show improved catalytic activity for the reduction of carbon dioxide to carbon monoxide. This suggests potential applications in energy conversion and environmental remediation (Smieja, Kubiak, 2010).

  • Organometallic Chemistry : In the realm of organometallic chemistry, cyclometallated derivatives of palladium(II) and platinum(II) derived from 6-t-butyl-2,2′-bipyridine, which is structurally similar to 6,6'-Di-tert-Butyl-2,2'-bipyridine, have been synthesized, indicating the versatility of such ligands in forming metal complexes with potential applications in catalysis and material science (Stoccoro et al., 1993).

Future Directions

The compound has potential applications in various chemical reactions. For example, it can be used as a ligand in nickel-catalyzed cross-electrophile couplings . It can also be used in the synthesis of oxidovanadium (IV) complex, which is used as a catalyst for the epoxidation of cyclooctene .

properties

IUPAC Name

2-tert-butyl-6-(6-tert-butylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-17(2,3)15-11-7-9-13(19-15)14-10-8-12-16(20-14)18(4,5)6/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUZGUUGIRGZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Di-tert-Butyl-2,2'-bipyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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